molecular formula C8H7NS B149020 4-methylbenzo[d]thiazole CAS No. 3048-48-4

4-methylbenzo[d]thiazole

Cat. No. B149020
Key on ui cas rn: 3048-48-4
M. Wt: 149.21 g/mol
InChI Key: PIUXNZAIHQAHBY-UHFFFAOYSA-N
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Patent
US08293743B2

Procedure details

A solution of 4-Methyl benzothiazole (16.0 g, 107 mmol) in 535 mL of CCl4 was treated with NBS (19.0 g, 107 mmol) and AIBN (2.28 g, 13.9 mmol) at 20° C. and stirred at 70° C. for 2.5 h. The resulting mixture was filtered through Celite washing with Et2O (150 mL) and concentrated in vacuo. The residue was submitted to a silica gel column chromatography with toluene:Et2O=50:3 to 50:5 as eluate to afford 4-bromomethyl benzothiazole as a yellowish solid. (20.4 g, 89.9 mmol, 84%) Rf=0.61 (toluene-Et2O 10:1); 1H NMR (400 MHz, CDCl3) δ 9.07 (1H, s), 7.90 (1H, d, J=7.5 Hz), 7.55 (1H, d, J=7.5 Hz), 7.41 (1H, t, J=7.5 Hz), 5.08 (2H, s); 13C NMR (99.5 MHz, CDCl3) δ 154.1, 151.4, 134.3, 132.6, 127.0, 125.6, 122.3, 29.5.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
535 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C1C(=O)N([Br:18])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC1=CC=CC2=C1N=CS2
Name
Quantity
19 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2.28 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
535 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through Celite
WASH
Type
WASH
Details
washing with Et2O (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrCC1=CC=CC2=C1N=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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